molecular formula C8H8F2O2S B13209867 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B13209867
M. Wt: 206.21 g/mol
InChI Key: JZCYOQPPELKJHL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C8H9FO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a fluorine atom on the phenyl ring and a sulfonyl fluoride group attached to an ethane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 4-fluorobenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:

4-Fluorobenzene+Ethane-1-sulfonyl chloride2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride\text{4-Fluorobenzene} + \text{Ethane-1-sulfonyl chloride} \rightarrow \text{this compound} 4-Fluorobenzene+Ethane-1-sulfonyl chloride→2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound featuring a fluorophenyl group attached to an ethane chain linked to a sulfonyl fluoride functional group. The sulfonyl fluoride group is known for its reactivity and ability to act as a covalent modifier in biological systems.

Applications in Scientific Research

This compound has diverse applications in scientific research. It can be used as a tool to study protein function through covalent modification, and its derivatives have uses in medicinal chemistry. Several synthetic routes have been developed for its preparation.

Chemical Biology

This compound serves as a tool for studying protein function through covalent modification.

Medicinal Chemistry

Derivatives of this compound have applications in medicinal chemistry. Sulfonyl fluorides exhibit significant biological activity and have been utilized as covalent protein modifiers and strong protease inhibitors. These compounds can irreversibly bind to active sites of enzymes, thereby inhibiting their activity, making them useful in drug design and development, particularly for targeting proteases involved in various diseases, including cancer and viral infections.

Proteomics Research

This compound is employed in proteomics to study protein interactions and modifications.

Biological Studies

The compound is utilized in various biological assays to investigate cellular processes and enzyme activities.

Properties and Reactivity

The compound's specific fluorine substitution enhances its electrophilicity and reactivity towards nucleophiles compared to other similar compounds. The sulfonyl fluoride group in this compound participates in nucleophilic substitution reactions, where the sulfur atom can be attacked by nucleophiles, leading to the formation of sulfonamides or other derivatives. It can also undergo hydrolysis to form the corresponding sulfonic acid and react with various amines to form sulfonamide derivatives, which are important in medicinal chemistry.

Table of Related Compounds

Here are some related compounds and their unique characteristics:

Compound NameStructure FeaturesUnique Characteristics
2-(4-Bromophenyl)ethane-1-sulfonyl fluorideBromine substituent instead of fluorineDifferent reactivity due to bromine's larger size
2-(Phenyl)ethane-1-sulfonyl fluorideNo halogen substituentLacks enhanced reactivity from halogen atoms
2-(4-Chlorophenyl)ethane-1-sulfonyl chlorideChlorine substituentChloride is less reactive than fluoride
2-(4-Methylphenyl)ethane-1-sulfonyl fluorideMethyl group as substituentAlters electronic properties compared to halogens

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable adducts with amino acids such as serine, cysteine, and lysine in proteins. This reactivity makes it a potent inhibitor of enzymes that contain these amino acids in their active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethane-1-sulfonyl chloride
  • 2-(4-Fluorophenyl)ethane-1-sulfonic acid
  • 2-(4-Fluorophenyl)ethane-1-sulfonamide

Uniqueness

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity is particularly advantageous in bioorthogonal chemistry, where selective and rapid reactions are required .

Biological Activity

2-(4-Fluorophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride compound notable for its biological activity, particularly in the context of medicinal chemistry and protein modification. This compound features a sulfonyl fluoride group, which is characterized by its high reactivity, allowing it to act as a covalent modifier of proteins and enzymes. The purpose of this article is to detail the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C9H10FNO2S\text{C}_9\text{H}_{10}\text{F}\text{NO}_2\text{S}. The presence of the fluorophenyl group enhances its electrophilic properties, making it an effective reagent in biological systems.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Characteristics
2-(4-Bromophenyl)ethane-1-sulfonyl fluorideBromine substituent instead of fluorineDifferent reactivity due to bromine's larger size
2-(Phenyl)ethane-1-sulfonyl fluorideNo halogen substituentLacks enhanced reactivity from halogen atoms
2-(4-Chlorophenyl)ethane-1-sulfonyl chlorideChlorine substituentChloride is less reactive than fluoride
2-(4-Methylphenyl)ethane-1-sulfonyl fluorideMethyl group as substituentAlters electronic properties compared to halogens

The sulfonyl fluoride group in this compound allows for nucleophilic substitution reactions. This property is critical for its role as a covalent inhibitor. The compound can irreversibly bind to active sites on enzymes, particularly targeting proteases involved in various diseases, including cancer and viral infections .

Case Study: Protease Inhibition

Research has demonstrated that sulfonyl fluorides can effectively inhibit proteases by forming stable covalent bonds with active site residues. For instance, studies involving enzyme assays indicated that this compound could selectively modify cysteine residues in target proteins, thus probing enzyme mechanisms and cellular pathways.

Biological Applications

The biological activity of this compound extends to various applications in drug design and development:

  • Covalent Protein Modifiers : The compound has been utilized to study protein interactions and functions by selectively modifying specific amino acid residues.
  • Protease Inhibitors : Its ability to inhibit proteases makes it valuable in therapeutic contexts, particularly in treating diseases where protease activity is dysregulated.
  • Chemical Probes : It serves as a chemical probe in biological research, aiding in the understanding of protein dynamics and interactions within complex biological systems .

Research Findings

Recent studies have focused on expanding the understanding of sulfonyl fluoride compounds through structure-activity relationship (SAR) analyses. These investigations have revealed that small modifications in the chemical structure can significantly alter binding affinity and selectivity towards target proteins. For example, variations in the substituents on the phenyl ring can enhance or reduce the compound's electrophilicity and reactivity .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionIrreversible binding to proteases,
Protein ModificationSelective modification of cysteine residues
Drug DevelopmentPotential use as a therapeutic agent targeting specific diseases

Properties

Molecular Formula

C8H8F2O2S

Molecular Weight

206.21 g/mol

IUPAC Name

2-(4-fluorophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8F2O2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2

InChI Key

JZCYOQPPELKJHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCS(=O)(=O)F)F

Origin of Product

United States

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